molecular formula C14H21BrO3 B11091345 Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate

Cat. No.: B11091345
M. Wt: 317.22 g/mol
InChI Key: YGNKTPWIWYYFSA-UHFFFAOYSA-N
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Description

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate is an organic compound with a complex structure, featuring a brominated cyclohexyl group attached to a cyclopentanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate typically involves the bromination of a cyclohexylcarbonyl precursor followed by esterification with cyclopentanecarboxylic acid. One common method involves the following steps:

    Bromination: Cyclohexylcarbonyl compounds are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The brominated product is then reacted with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

    Substitution: Formation of various substituted cyclohexyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism by which Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl groups are converted to alcohols, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of both cyclohexyl and cyclopentane rings, along with the bromine atom, provides a distinct set of chemical properties compared to similar compounds.

This compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C14H21BrO3

Molecular Weight

317.22 g/mol

IUPAC Name

methyl 1-(1-bromocyclohexanecarbonyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H21BrO3/c1-18-12(17)13(7-5-6-8-13)11(16)14(15)9-3-2-4-10-14/h2-10H2,1H3

InChI Key

YGNKTPWIWYYFSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)C2(CCCCC2)Br

Origin of Product

United States

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